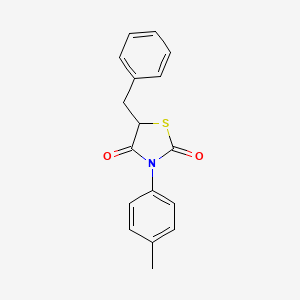

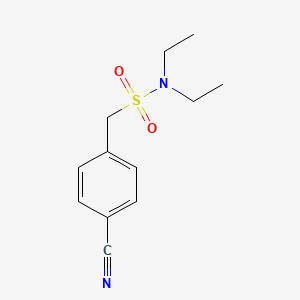

5-Benzyl-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione

説明

“5-Benzyl-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of “5-Benzyl-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione” is not explicitly mentioned in the sources .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Benzyl-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione” are not explicitly mentioned in the sources .

科学的研究の応用

Antidiabetic and Hypolipidemic Activities

Thiazolidinediones, including derivatives similar to "5-Benzyl-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione," have been explored for their hypoglycemic and hypolipidemic activities. These compounds have shown promise in the treatment of conditions like diabetes and obesity through their ability to modulate glucose and lipid metabolism. The acidic thiazolidine-2,4-dione ring is crucial for these activities, indicating the potential of such compounds in therapeutic applications (Sohda et al., 1982).

Anticancer Activity

Derivatives of "5-Benzyl-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione" have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. These compounds have shown potent antiproliferative activity, suggesting their potential as anticancer agents. The presence of certain substituents, such as the nitro group on the thiazolidinone moiety, plays a significant role in enhancing antiproliferative efficacy (Chandrappa et al., 2008).

Enzyme Inhibition for Cancer Treatment

Compounds structurally related to "5-Benzyl-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione" have been investigated for their ability to inhibit specific enzymes involved in cancer cell proliferation. By targeting enzymes like ERK1/2, these compounds offer a potential pathway for the development of substrate-specific inhibitors, which could lead to new therapeutic strategies for cancer treatment (Li et al., 2009).

Antimicrobial Activity

The antimicrobial properties of "5-Benzyl-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione" derivatives have also been explored. These compounds exhibit antibacterial and antifungal activities, making them potential candidates for the development of new antimicrobial agents. The structural modification of the thiazolidine-2,4-dione core has been shown to influence antimicrobial efficacy (Jat et al., 2006).

Alpha-Glucosidase Inhibition

Some derivatives of "5-Benzyl-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione" have been identified as potent alpha-glucosidase inhibitors. These findings highlight the potential of such compounds in the management of postprandial hyperglycemia, a common issue in patients with diabetes mellitus. This enzyme inhibition suggests a mechanism through which these compounds could help regulate blood glucose levels (Somayajulu et al., 2021).

作用機序

将来の方向性

特性

IUPAC Name |

5-benzyl-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2S/c1-12-7-9-14(10-8-12)18-16(19)15(21-17(18)20)11-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FREQJMOEDUGQIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C(SC2=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001322269 | |

| Record name | 5-benzyl-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001322269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26663259 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-Benzyl-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione | |

CAS RN |

638143-11-0 | |

| Record name | 5-benzyl-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001322269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2669643.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2669646.png)

![3-[4-(2,2-dicyanoethenyl)-3-(3,4-dimethoxyphenyl)pyrazol-1-yl]propanoic Acid](/img/structure/B2669648.png)

![N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2669652.png)

![2-Chloro-N-[[4-(1,3,4-thiadiazol-2-yl)morpholin-2-yl]methyl]propanamide](/img/structure/B2669654.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2-methylphenyl)methanone](/img/structure/B2669656.png)

![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]but-3-ene-1-sulfonamide](/img/structure/B2669658.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]-tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B2669660.png)

![5-Cyclobutyl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2669662.png)